molecular formula C19H20N2O4S B2991284 2-methoxy-5-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 906177-82-0

2-methoxy-5-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No. B2991284
CAS RN: 906177-82-0
M. Wt: 372.44
InChI Key: FWZUGVCSXGWUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications

PI3K Inhibitors for Treatment of Pulmonary Conditions

Compounds related to the phosphatidylinositol 3-kinase (PI3K) inhibitors, such as those mentioned in patents WO2013117503 and WO2013117504, have been explored for their utility in treating idiopathic pulmonary fibrosis and cough. The compound GSK-2126458, which shares a similar chemical framework with broad-spectrum PI3K inhibitors, has shown promise in vitro and has entered Phase I clinical trials, suggesting a potential application of related compounds in treating pulmonary diseases (Norman, 2014).

Anticancer Activity of Quinoline Derivatives

N-(Aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, derivatives structurally akin to the compound of interest, have demonstrated significant anticancer activity against various human tumor cell lines, including HeLa, HCT-116, and MCF-7. These compounds induce cell cycle arrest and apoptosis, showcasing the potential of quinoline and sulfonamide derivatives in cancer treatment (Żołnowska et al., 2018).

Antimicrobial Agents

Quinoline clubbed with sulfonamide moiety has been synthesized and evaluated as antimicrobial agents, indicating the utility of such compounds in developing new antibiotics or antimicrobial treatments. The structural similarity suggests that 2-methoxy-5-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide could also be explored for antimicrobial properties (2022).

properties

IUPAC Name

2-methoxy-5-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12-3-5-16(25-2)17(9-12)26(23,24)20-15-10-13-4-6-18(22)21-8-7-14(11-15)19(13)21/h3,5,9-11,20H,4,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZUGVCSXGWUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

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